

Comparative study of Ag85 expression levels in different mycobacterial species.

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Comparative Analysis of Antigen 85 Expression in Diverse Mycobacterial Species

A Guide for Researchers, Scientists, and Drug Development Professionals

The Antigen 85 (Ag85) complex, a family of highly immunogenic secreted proteins, plays a pivotal role in the cell wall synthesis and pathogenesis of mycobacteria. This guide provides a comparative overview of the expression levels of the three primary components of this complex—Ag85A, Ag85B, and Ag85C—across different mycobacterial species, including the pathogenic *Mycobacterium tuberculosis* and *Mycobacterium bovis* BCG (Bacillus Calmette-Guérin), the opportunistic pathogen *Mycobacterium avium*, and the non-pathogenic, fast-growing *Mycobacterium smegmatis*. Understanding the differential expression of these crucial antigens can provide insights into mycobacterial physiology, host-pathogen interactions, and aid in the development of novel diagnostics, vaccines, and therapeutic agents.

Quantitative Comparison of Ag85 Expression

The expression of the Ag85 complex, encoded by the *fbpA* (Ag85A), *fbpB* (Ag85B), and *fbpC2* (Ag85C) genes, varies significantly among different mycobacterial species. While all three components are generally present, their relative abundance can differ, suggesting distinct regulatory mechanisms and functional roles.

In *Mycobacterium tuberculosis*, the primary causative agent of tuberculosis, and in the attenuated vaccine strain *Mycobacterium bovis* BCG, all three Ag85 components are abundantly secreted.[1][2] For *M. tuberculosis*, Ag85A and Ag85B are major protein components of the culture filtrate, constituting a significant portion of the total secreted proteins.[2] Some studies suggest a general secretion ratio of Ag85A:Ag85B:Ag85C to be approximately 3:2:1 in *M. tuberculosis*. In contrast, studies on *Mycobacterium avium* have shown that while Ag85B is a major secreted protein, Ag85A and Ag85C are found in significantly lower amounts in the culture filtrate, indicating that their expression may be regulated at the transcriptional level.[1]

Below is a summary of the relative expression levels of Ag85 components in different mycobacterial species based on available literature. It is important to note that expression levels can be influenced by culture conditions and growth phase.

Mycobacterial Species	Ag85A (FbpA) Expression	Ag85B (FbpB) Expression	Ag85C (FbpC) Expression	Key References
<i>Mycobacterium tuberculosis</i>	High	High (Slightly more abundant than Ag85A)	Moderate	[2]
<i>Mycobacterium bovis</i> BCG	High (Major component in surface-pellicle grown cultures)	High	High	[1]
<i>Mycobacterium avium</i>	Low / Hardly Detected	High (Abundant)	Low / Hardly Detected	[1]
<i>Mycobacterium smegmatis</i>	Expressed	Expressed	Expressed	General Mycobacterial Research

Experimental Protocols

Accurate quantification of Ag85 expression is crucial for comparative studies. The following are detailed methodologies for key experiments.

Mycobacterial Culture and Protein Extraction

Objective: To prepare mycobacterial cell lysates and culture filtrates for protein analysis.

Materials:

- Mycobacterial strains (*M. tuberculosis*, *M. bovis* BCG, *M. avium*, *M. smegmatis*)
- Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Centrifuge
- Sonicator or bead beater

Procedure:

- Inoculate 50 mL of Middlebrook 7H9 broth with the desired mycobacterial strain.
- Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 of 0.6-0.8).
- Harvest the bacterial cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
- For Culture Filtrate Proteins: Carefully collect the supernatant, which contains the secreted proteins. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria. Concentrate the filtrate using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).
- For Cellular Proteins: Wash the bacterial pellet twice with ice-cold PBS.
- Resuspend the pellet in 1 mL of lysis buffer.
- Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off) or by bead beating.

- Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the cellular proteins.
- Determine the protein concentration of both the culture filtrate and cellular lysate using a standard protein assay (e.g., BCA assay).

Western Blot Analysis for Ag85 Proteins

Objective: To qualitatively and semi-quantitatively compare the expression of Ag85A, Ag85B, and Ag85C.

Materials:

- Protein samples (culture filtrate or cellular lysate)
- SDS-PAGE gels
- Running buffer
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
- Primary antibodies specific for Ag85A, Ag85B, and Ag85C
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

- Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Use specific monoclonal or polyclonal antibodies for each Ag85 component.
- Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Add the chemiluminescent substrate and incubate for the recommended time.
- Capture the signal using an imaging system. Densitometry analysis can be performed to semi-quantify the protein bands.

Enzyme-Linked Immunosorbent Assay (ELISA) for Ag85 Quantification

Objective: To quantitatively measure the concentration of a specific Ag85 component in culture filtrates.

Materials:

- 96-well ELISA plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Purified recombinant Ag85A, Ag85B, or Ag85C protein for standard curve

- Capture antibody specific for the target Ag85 component
- Detection antibody specific for the target Ag85 component (biotinylated)
- Streptavidin-HRP
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

- Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the wells with blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Prepare a standard curve using serial dilutions of the purified recombinant Ag85 protein.
- Add the standards and unknown samples (culture filtrates) to the wells and incubate for 2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
- Wash the plate five times with wash buffer.

- Add the TMB substrate and incubate until a color develops (typically 15-30 minutes).
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of the Ag85 component in the samples by interpolating from the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for fbp Gene Expression

Objective: To quantify the mRNA expression levels of the fbpA, fbpB, and fbpC genes.

Materials:

- Mycobacterial RNA extraction kit
- DNase I
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green or TaqMan)
- Primers specific for fbpA, fbpB, fbpC, and a reference gene (e.g., sigA)
- Real-time PCR instrument

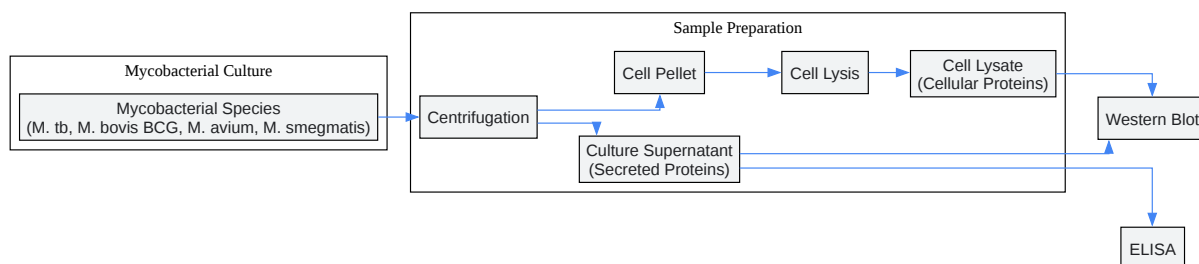
Procedure:

- RNA Extraction: Extract total RNA from mid-log phase mycobacterial cultures using a suitable RNA extraction kit, following the manufacturer's instructions.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with random primers or oligo(dT) primers.

- qPCR Reaction Setup: Set up the qPCR reactions in a 20 μ L volume containing:
 - 10 μ L of 2x qPCR master mix
 - 1 μ L of forward primer (10 μ M)
 - 1 μ L of reverse primer (10 μ M)
 - 2 μ L of cDNA template (diluted 1:10)
 - 6 μ L of nuclease-free water
- qPCR Cycling Conditions:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
 - Melt curve analysis (for SYBR Green)
- Data Analysis: Analyze the data using the $\Delta\Delta C_t$ method. Normalize the expression of the target genes (fbpA, fbpB, fbpC) to the expression of the reference gene (sigA).

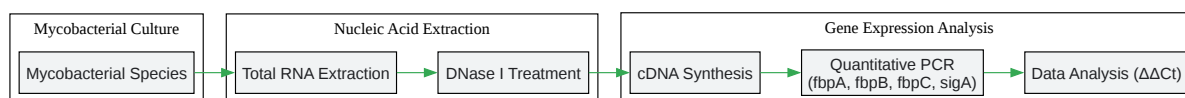
Visualizing Experimental Workflows and Regulatory Pathways

To better illustrate the processes involved in studying Ag85 expression, the following diagrams have been generated using Graphviz.



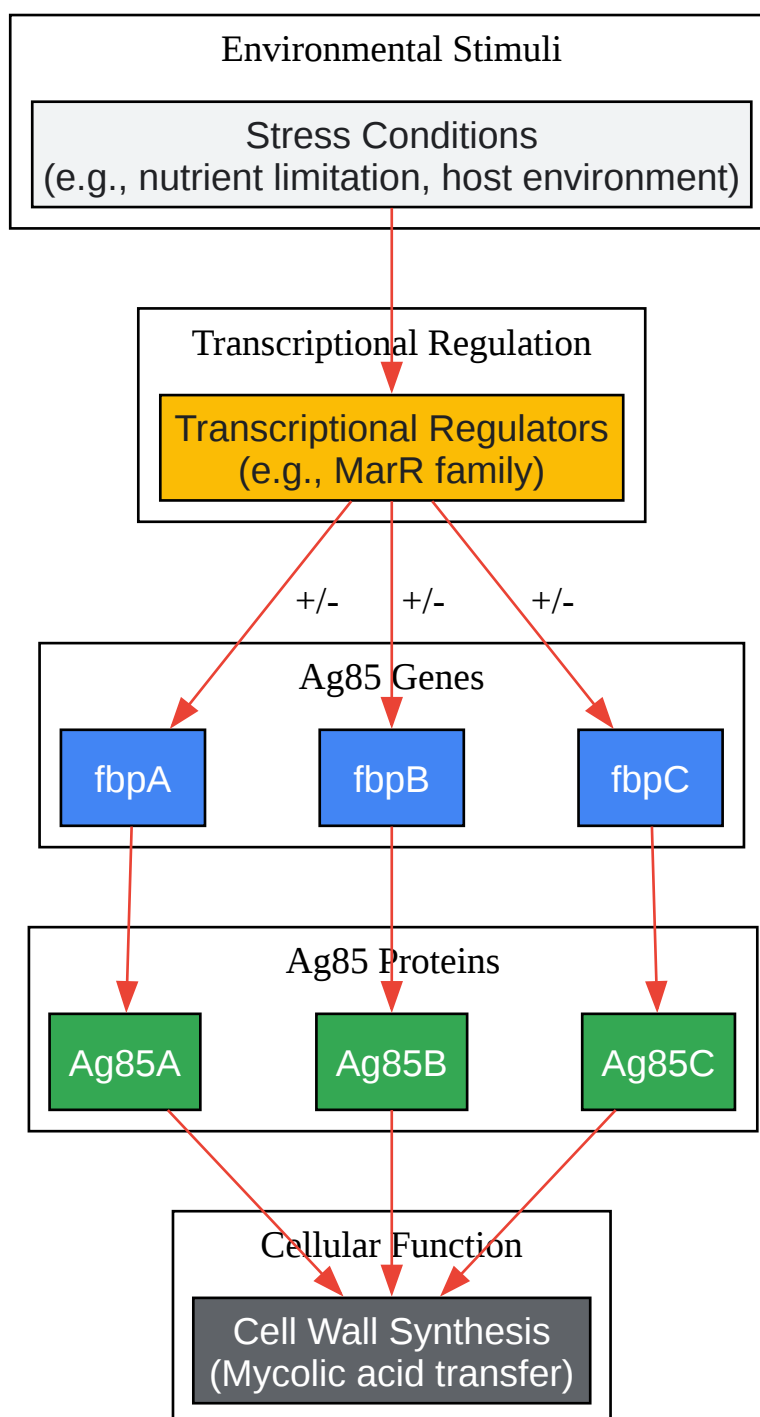
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Caption: Workflow for the quantification of Ag85 proteins.



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Caption: Workflow for analyzing fbp gene expression via qRT-PCR.



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Caption: Putative regulatory pathway of Ag85 expression.

This guide provides a foundational understanding of the differential expression of the Ag85 complex in various mycobacterial species, along with detailed protocols for its investigation.

Further research into the precise regulatory mechanisms governing the expression of these vital proteins will undoubtedly contribute to the development of more effective strategies to combat mycobacterial diseases.

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